4-(2-Aminoethyl)-2-methyloxan-4-OL
Description
4-(2-Aminoethyl)-2-methyloxan-4-OL is a substituted oxane (tetrahydropyran) derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and a 2-aminoethyl side chain attached to the same carbon as the hydroxyl group. The compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes that interact with polar and basic moieties.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-methyloxan-4-ol |
InChI |
InChI=1S/C8H17NO2/c1-7-6-8(10,2-4-9)3-5-11-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
KXEVXROKTBCCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methyloxan-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-methyloxan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxanes, amino alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Aminoethyl)-2-methyloxan-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-methyloxan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context.
Comparison with Similar Compounds
Morpholine Derivatives (e.g., 4-Amino-furazan-3-carboxylic acid (3-morpholin-4-yl-propyl)-amide, CID 241)
- Structural Similarities : Both compounds contain oxygen and nitrogen atoms within a six-membered ring system.
- The tertiary amine in morpholine is less basic than the primary amine in 4-(2-Aminoethyl)-2-methyloxan-4-OL.
- Implications : Morpholine derivatives are widely used as solubility-enhancing motifs in drug design, whereas the target compound’s –NH2 and –OH groups may favor interactions with polar biological targets .
Cyclohexanol Derivatives (e.g., 5,5-Dimethyl-cyclohex-3-en-1-ol, CID 247)
- Structural Similarities : Both feature hydroxyl groups and substituted cyclohexane/oxane rings.
- Key Differences: The oxane ring in the target compound introduces ring strain compared to cyclohexanol’s chair conformation. The aminoethyl group adds basicity and nucleophilic reactivity absent in cyclohexanol derivatives.
- Implications: Cyclohexanol derivatives are typically less water-soluble due to the absence of ionizable groups, whereas the target compound’s aminoethyl group may improve aqueous solubility .
Reactivity
- Aminoethyl Group: The primary amine in this compound is prone to reactions such as acylation or Schiff base formation, unlike morpholine’s tertiary amine.
- Hydroxyl Group: The –OH group may participate in etherification or oxidation reactions, similar to cyclohexanol derivatives but with steric modulation from the adjacent methyl group .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | ~175.2 | -0.5 | 2 (–OH, –NH2) | 3 (O, NH, ether O) |
| 5,5-Dimethyl-cyclohex-3-en-1-ol | 140.2 | 2.1 | 1 (–OH) | 1 (O) |
| Morpholine | 87.1 | -0.8 | 0 | 2 (O, N) |
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